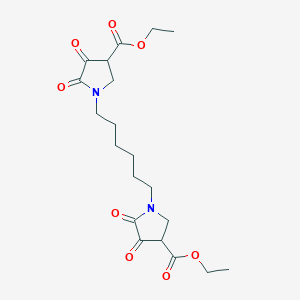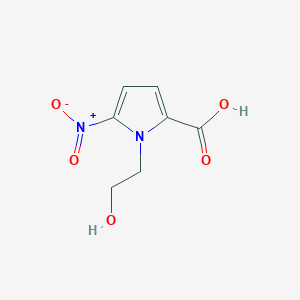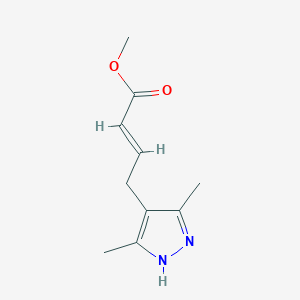
(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ester precursor, such as methyl acrylate, in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in organic synthesis and materials science.
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and bioactive molecules in biological studies.
Medicine: Research has explored the compound’s potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding or coordinate with metal ions, influencing the compound’s biological activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s effects.
Comparación Con Compuestos Similares
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group, which influences its reactivity and applications.
Uniqueness: (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific substitution pattern and the presence of an ester group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl (E)-4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(8(2)12-11-7)5-4-6-10(13)14-3/h4,6H,5H2,1-3H3,(H,11,12)/b6-4+ |
Clave InChI |
ULZRQKWJCRNARJ-GQCTYLIASA-N |
SMILES isomérico |
CC1=C(C(=NN1)C)C/C=C/C(=O)OC |
SMILES canónico |
CC1=C(C(=NN1)C)CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


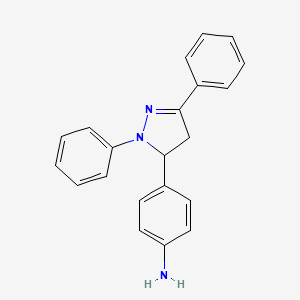
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

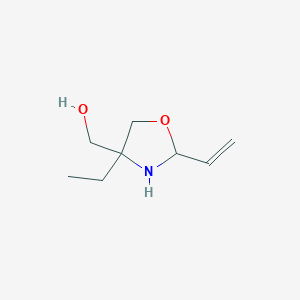
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B12884561.png)
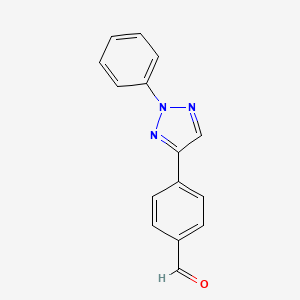

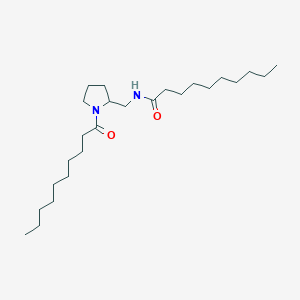

![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
